![molecular formula C22H21N3O2S B2658712 (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile CAS No. 1322009-39-1](/img/structure/B2658712.png)
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile
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Description
Scientific Research Applications
Optical Materials and Nonlinear Optical Limiting
Designed thiophene dyes, related to the chemical structure , demonstrate potential in optoelectronics for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under laser excitation have been explored, indicating these compounds' utility in photonic devices due to their excellent optical limiting performance (Anandan et al., 2018).
Corrosion Inhibition
Thiazoles have been synthesized and tested for their corrosion inhibition ability on the copper surface, showing high efficiency. These findings indicate the potential of thiazole derivatives as effective corrosion inhibitors, contributing to the development of new protective agents for metals (Farahati et al., 2019).
Cancer Research and Chemosensors
Acrylonitriles substituted with heteroaryl groups have been synthesized and assessed for their cytotoxic activities against various cancer cell lines. Some compounds exhibited significant cytotoxic potency, suggesting their potential in cancer therapy (Sa̧czewski et al., 2004). Additionally, novel benzimidazoles and benzimidazo[1,2-a]quinolines have been synthesized as potential chemosensors for detecting different metal ions, highlighting the diverse applicative potential of these organic compounds (Hranjec et al., 2012).
properties
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-15-5-8-18(9-6-15)24-13-17(12-23)22-25-19(14-28-22)16-7-10-20(26-2)21(11-16)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVQJBMSSTWIME-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile |
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